molecular formula C20H25NO3 B12137026 Methyl 2-[(3-phenyladamantan-1-yl)formamido]acetate

Methyl 2-[(3-phenyladamantan-1-yl)formamido]acetate

Katalognummer: B12137026
Molekulargewicht: 327.4 g/mol
InChI-Schlüssel: XOQPVBPVIDLBCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-[(3-phenyladamantan-1-yl)formamido]acetate is a complex organic compound with a unique structure that includes an adamantane core substituted with a phenyl group and a formamido group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3-phenyladamantan-1-yl)formamido]acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-phenyladamantane-1-carboxylic acid with formamide under specific conditions to form the formamido derivative. This intermediate is then esterified with methanol in the presence of a catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-[(3-phenyladamantan-1-yl)formamido]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamido group to an amine group.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Methyl 2-[(3-phenyladamantan-1-yl)formamido]acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: The compound is used in the development of advanced materials with unique properties.

Wirkmechanismus

The mechanism of action of Methyl 2-[(3-phenyladamantan-1-yl)formamido]acetate involves its interaction with specific molecular targets. The formamido group can form hydrogen bonds with biological molecules, influencing their activity. The adamantane core provides structural stability and enhances the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2-[(3-phenyladamantan-1-yl)amino]acetate
  • Methyl 2-[(3-phenyladamantan-1-yl)carbamoyl]acetate

Uniqueness

Methyl 2-[(3-phenyladamantan-1-yl)formamido]acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the formamido group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C20H25NO3

Molekulargewicht

327.4 g/mol

IUPAC-Name

methyl 2-[(3-phenyladamantane-1-carbonyl)amino]acetate

InChI

InChI=1S/C20H25NO3/c1-24-17(22)12-21-18(23)20-10-14-7-15(11-20)9-19(8-14,13-20)16-5-3-2-4-6-16/h2-6,14-15H,7-13H2,1H3,(H,21,23)

InChI-Schlüssel

XOQPVBPVIDLBCK-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CNC(=O)C12CC3CC(C1)CC(C3)(C2)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.